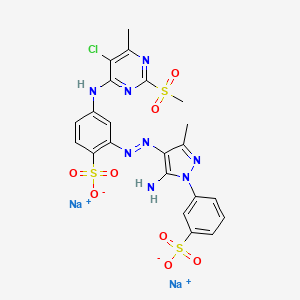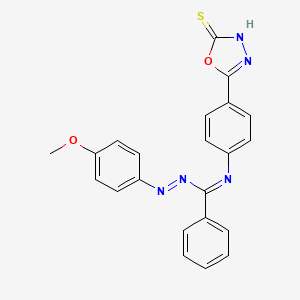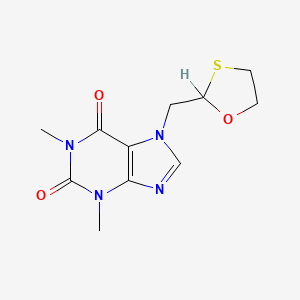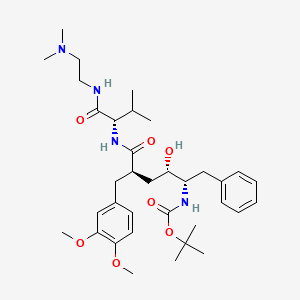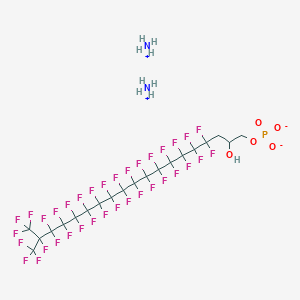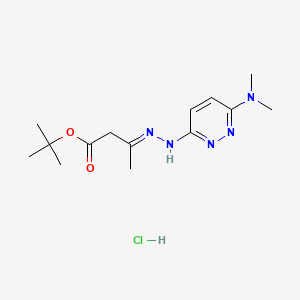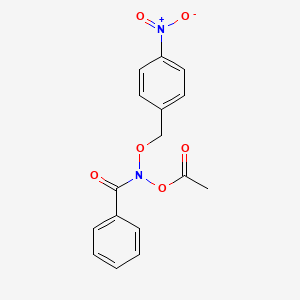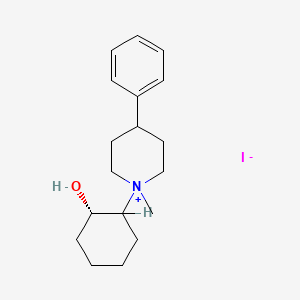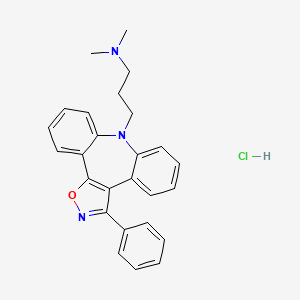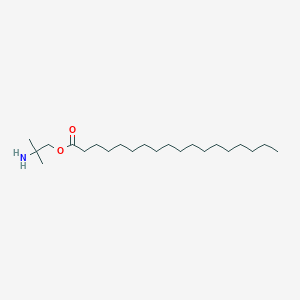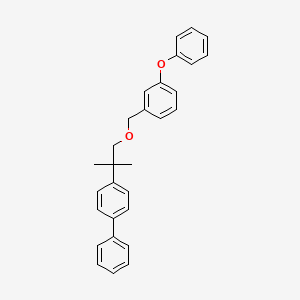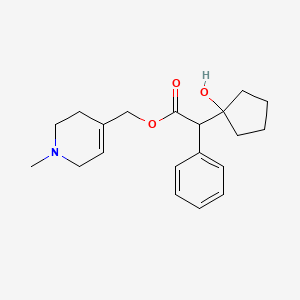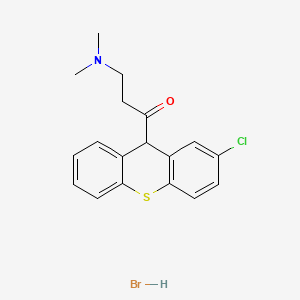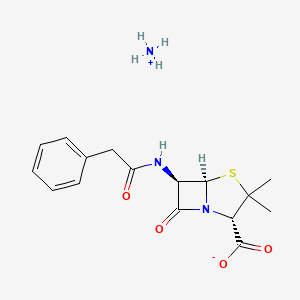
Penicillin G ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penicillin G ammonium, also known as benzylpenicillin ammonium, is a natural penicillin antibiotic derived from the Penicillium fungi. It is a member of the β-lactam antibiotic family and is widely used to treat a variety of bacterial infections, particularly those caused by gram-positive organisms. This compound is known for its effectiveness in treating infections such as pneumonia, strep throat, syphilis, and meningitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Penicillin G ammonium is synthesized through the fermentation of Penicillium chrysogenum in a controlled environment. The process involves the following steps:
Fermentation: Penicillium chrysogenum is cultured in a medium containing nutrients such as glucose, lactose, and corn steep liquor.
Extraction: After fermentation, the penicillin is extracted from the broth using solvents such as butyl acetate or amyl acetate.
Purification: The extracted penicillin is then purified through crystallization and filtration to obtain pure penicillin G.
Conversion to Ammonium Salt: The purified penicillin G is reacted with ammonium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification processes are optimized for higher yields and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Penicillin G ammonium undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: The β-lactam ring of this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acids or bases under controlled conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.
Substitution: Nucleophiles such as amines or alcohols are commonly used in substitution reactions.
Major Products Formed:
6-Aminopenicillanic Acid (6-APA): A key intermediate for the synthesis of other penicillin derivatives.
Various Semi-Synthetic Penicillins: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Penicillin G ammonium has a wide range of applications in scientific research, including:
Wirkmechanismus
Penicillin G ammonium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes cell lysis and death . The primary molecular targets are the PBPs, and the pathway involved is the inhibition of peptidoglycan synthesis .
Vergleich Mit ähnlichen Verbindungen
Penicillin V: Another natural penicillin with similar antibacterial properties but more stable in acidic conditions.
Ampicillin: A semi-synthetic penicillin with a broader spectrum of activity.
Amoxicillin: A semi-synthetic penicillin with improved oral bioavailability.
Uniqueness: Penicillin G ammonium is unique in its high effectiveness against gram-positive bacteria and its rapid action when administered parenterally. Unlike penicillin V, it is not stable in acidic conditions and is therefore not suitable for oral administration .
Eigenschaften
CAS-Nummer |
75333-20-9 |
|---|---|
Molekularformel |
C16H21N3O4S |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
azanium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.H3N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1H3/t11-,12+,14-;/m1./s1 |
InChI-Schlüssel |
VTHLIEZHKMGTTK-LQDWTQKMSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[NH4+] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


